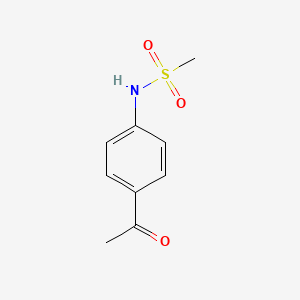

N-(4-acetylphenyl)methanesulfonamide

Description

Contextualization of Sulfonamide Chemistry within Drug Discovery Paradigms

Sulfonamides, a class of synthetic compounds characterized by the -SO2NH- functional group, have a rich history in medicinal chemistry. Their journey began with the discovery of their antibacterial properties, which revolutionized the treatment of bacterial infections before the advent of penicillin. Today, the sulfonamide scaffold is recognized for its ability to mimic a transition state or act as a bioisostere for other functional groups, leading to a broad spectrum of biological activities. This has resulted in the development of sulfonamide-containing drugs with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, and diuretic agents. The enduring importance of sulfonamides in drug discovery lies in their synthetic accessibility and the modular nature of their structure, which allows for systematic modifications to optimize their pharmacological profiles.

Positioning of N-(4-acetylphenyl)methanesulfonamide within the Sulfonamide Class

This compound belongs to the sulfonamide class of compounds and is distinguished by the presence of an acetyl group on the phenyl ring. This seemingly simple modification provides a reactive handle for further chemical transformations, making it a particularly useful intermediate in organic synthesis. While many sulfonamides are investigated for their inherent biological activity, this compound is primarily recognized as a crucial starting material and molecular scaffold. Its value lies in its ability to be readily incorporated into more complex molecular architectures, thereby enabling the exploration of new chemical space in the quest for novel therapeutic agents.

The chemical and physical properties of this compound are well-characterized, providing a solid foundation for its use in synthesis.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| CAS Number | 5317-89-5 |

| Molecular Formula | C9H11NO3S |

| Molecular Weight | 213.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150-154 °C |

| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727) |

Fundamental Research Questions and Trajectories

The contemporary research landscape for this compound is primarily focused on its application as a versatile building block in the synthesis of novel compounds with potential therapeutic value. Key research questions and trajectories include:

Exploration of Novel Synthetic Methodologies: Researchers are continually seeking more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the development of one-pot synthesis protocols and the use of novel catalysts to improve yields and reduce reaction times. researchgate.net

Development of New Bioactive Molecules: A significant area of research involves using this compound as a scaffold to create new molecules with specific biological targets. This includes the design and synthesis of enzyme inhibitors, receptor antagonists, and other potential drug candidates.

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and incorporating it into larger molecules, researchers can probe the structure-activity relationships of the resulting compounds. This provides valuable insights into the molecular features required for a desired biological effect.

Application in the Synthesis of Multi-Target Ligands: There is a growing interest in developing drugs that can interact with multiple biological targets simultaneously to achieve a more potent therapeutic effect or to overcome drug resistance. The modular nature of this compound makes it an attractive starting point for the synthesis of such multi-target ligands. nih.gov

Detailed Research Findings

Recent studies have highlighted the utility of this compound in various synthetic applications. For instance, it has been used as a key starting material in the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a compound with potential for further elaboration into more complex structures. researchgate.net The reaction proceeds with high yield and purity, demonstrating the efficiency of using this compound in condensation reactions.

Another area of active investigation is its use in the creation of acetamide-sulfonamide scaffolds. These scaffolds are of interest in medicinal chemistry for their potential to be conjugated with other drug molecules to create novel therapeutic entities with improved properties. The acetyl group of this compound provides a convenient point of attachment for such conjugations.

Furthermore, research into enzyme inhibitors has utilized this compound as a foundational structure. By building upon this scaffold, scientists can design molecules that fit into the active sites of specific enzymes, thereby modulating their activity. This approach is being explored for the development of inhibitors for a range of enzymes implicated in various diseases. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFGIIQPXLTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350607 | |

| Record name | N-(4-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-89-5 | |

| Record name | N-(4-acetylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetylmethanesulfonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N 4 Acetylphenyl Methanesulfonamide and Its Analogues

Direct Synthesis Pathways for N-(4-acetylphenyl)methanesulfonamide

The most direct and widely utilized methods for the synthesis of this compound involve the formation of the sulfonamide bond by reacting an amine with a sulfonyl chloride. These reactions are typically robust and can be performed under various conditions to achieve high yields of the desired product.

Sulfonylation Reactions of Acetophenone (B1666503) Derivatives

The primary route for synthesizing this compound is the sulfonylation of 4-aminoacetophenone with methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, which leads to the displacement of the chloride leaving group and the formation of the N-S sulfonamide bond.

A general procedure for this synthesis involves dissolving 4-aminoacetophenone in a suitable solvent, such as methylene (B1212753) chloride, and adding methanesulfonyl chloride in the presence of a base like pyridine (B92270). cu.edu.eg The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is typically stirred at a controlled temperature, often starting at 0°C and then warming to room temperature, for a period sufficient to ensure complete conversion. cu.edu.eg The product can then be isolated through standard workup procedures, including quenching the reaction, extraction, and purification by recrystallization or chromatography. One reported synthesis achieved a 95% yield of this compound as a colorless powder. cu.edu.eg

Condensation-Based Synthetic Routes

While direct sulfonylation is the most common method, condensation-based routes can also be employed, particularly in the context of one-pot syntheses. These methods often involve the in-situ formation of the reactive species. For instance, a highly efficient one-pot synthesis of a related analogue, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been reported by reacting 4-aminoacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of pyridine. researchgate.net This approach offers several advantages, including excellent yields, shorter reaction times, and high purity of the final product. researchgate.net The term "condensation" in this context broadly refers to the joining of two molecules with the elimination of a small molecule, which in the case of sulfonamide formation is typically HCl.

Design and Synthesis of Structurally Related Derivatives

The this compound scaffold is a versatile platform for generating a wide array of derivatives. By systematically modifying the substituents on both the phenyl ring and the sulfonyl group, chemists can explore the structure-activity relationships of these compounds for various biological targets.

Modular Synthetic Strategies for Diversification

A modular or combinatorial approach is frequently used to synthesize libraries of this compound analogues. This strategy relies on the same fundamental sulfonylation reaction but utilizes a diverse set of starting materials. The core precursors are an amine (an aniline (B41778) derivative) and a sulfonyl chloride.

For example, by keeping 4-aminoacetophenone as the constant amine precursor, a variety of sulfonyl chlorides can be used to introduce different functionalities. The reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of pyridine as a catalyst yields N-(4-acetylphenyl)-4-methylbenzenesulfonamide. nih.gov Similarly, using 4-methoxybenzenesulfonyl chloride results in the formation of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. researchgate.net This plug-and-play approach allows for the rapid generation of a multitude of analogues with varying electronic and steric properties, which is invaluable for medicinal chemistry programs.

The following table summarizes the synthesis of various N-(4-acetylphenyl)sulfonamide analogues:

| Amine Precursor | Sulfonyl Chloride Precursor | Resulting Compound | Catalyst/Base | Reference |

|---|---|---|---|---|

| 4-Aminoacetophenone | Methanesulfonyl chloride | This compound | Pyridine | cu.edu.eg |

| 4-Aminoacetophenone | 4-Toluenesulfonyl chloride | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Pyridine | nih.gov |

| 4-Aminoacetophenone | 4-Chlorobenzenesulfonyl chloride | N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | Pyridine | researchgate.net |

| 4-Aminoacetophenone | 4-Methoxybenzenesulfonyl chloride | N-(4-acetylphenyl)-4-methoxybenzenesulfonamide | Not specified | researchgate.net |

Exploration of Novel Precursors and Reagents

The exploration of novel precursors and reagents aims to expand the chemical space of this compound derivatives and to improve the efficiency and sustainability of their synthesis. While the core reaction of an amine with a sulfonyl chloride remains central, variations in the starting materials can lead to novel structures. For instance, instead of starting with pre-functionalized anilines, derivatization can occur at a later stage.

Furthermore, this compound itself can serve as a precursor for more complex molecules. In one study, it was used as a key building block in a multi-component reaction with an aryl aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) to synthesize a library of novel pyridines bearing a sulfonamide moiety. nih.gov This demonstrates the utility of this compound as a platform for further chemical exploration.

Methodological Advancements in this compound Synthesis

Recent advancements in the synthesis of this compound and its analogues have focused on improving reaction conditions, increasing yields, and simplifying purification processes. The development of one-pot synthesis procedures represents a significant step forward, as it reduces the number of intermediate isolation steps, saving time and resources. researchgate.net The use of catalytic amounts of bases like pyridine, as opposed to stoichiometric amounts, can also be considered a methodological refinement that simplifies the workup and reduces waste. nih.gov Furthermore, ongoing research into novel catalysts and solvent systems continues to drive improvements in the synthesis of this important class of compounds.

Principles of Sustainable Synthesis in this compound Research

The evolution of synthetic chemistry is increasingly guided by the principles of sustainability and green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of producing this compound and its analogues, these principles encourage a shift from traditional synthetic routes towards more environmentally benign and efficient methodologies. This involves a critical evaluation of feedstocks, reagents, solvents, and energy consumption to minimize environmental impact while maximizing efficiency.

The globally recognized framework for sustainable synthesis is articulated in the 12 Principles of Green Chemistry. These principles provide a comprehensive guide for chemists to assess and design more eco-friendly processes.

Table 1: The 12 Principles of Green Chemistry

| Principle | Description |

|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |

| Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Applying these principles to the synthesis of this compound involves moving beyond traditional methods, which often rely on hazardous reagents and volatile organic solvents (VOCs). A conventional approach typically involves the reaction of an amine (4-aminoacetophenone) with a sulfonyl chloride (methanesulfonyl chloride) in the presence of an organic base like pyridine, which often doubles as the solvent. While effective, this method presents several sustainability challenges. uniba.it

Table 2: Green Chemistry Assessment of a Conventional N-arylsulfonamide Synthesis

| Process Step | Conventional Method Component | Sustainability Issue | Relevant Green Chemistry Principle(s) |

|---|---|---|---|

| Reagents | Sulfonyl chlorides (e.g., methanesulfonyl chloride) | Highly reactive, toxic, and moisture-sensitive, leading to hazardous handling and storage requirements. chemistryviews.org | Less Hazardous Chemical Syntheses, Inherently Safer Chemistry |

| Base/Catalyst | Stoichiometric amounts of organic bases (e.g., pyridine, triethylamine) | Generates significant salt waste (e.g., pyridinium (B92312) hydrochloride), and the bases themselves can be toxic and difficult to remove. uniba.it | Prevention, Atom Economy, Catalysis |

| Solvent | Volatile Organic Compounds (VOCs) like dichloromethane, dioxane, or pyridine | Contributes to air pollution, poses health risks to workers, and creates challenges for waste disposal. uniba.it | Safer Solvents and Auxiliaries |

| Energy | Conventional heating (reflux) for extended periods | High energy consumption, leading to larger carbon footprint and operational costs. scirp.org | Design for Energy Efficiency |

| Workup | Aqueous washes and extraction with organic solvents | Generates large volumes of aqueous and organic waste, requiring costly treatment. | Prevention, Safer Solvents |

Research into the synthesis of sulfonamides has yielded several innovative strategies that align more closely with the principles of green chemistry. These modern approaches offer significant improvements in efficiency, safety, and environmental performance. sci-hub.se One key area of advancement is the replacement of hazardous sulfonyl chlorides with more stable and less toxic precursors, such as sodium arylsulfinates, thiols, or sulfonic acids. rsc.orgresearchgate.netorganic-chemistry.org

Energy efficiency has been significantly enhanced through the adoption of alternative energy sources. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. scirp.orgorganic-chemistry.orgresearchgate.net Similarly, the use of ultrasound has been shown to promote N-sulfonylation reactions efficiently under mild conditions. researchgate.net The choice of solvent is another critical factor, with a strong trend towards using water, deep eutectic solvents (DESs), or polyethylene (B3416737) glycol (PEG) as benign reaction media, replacing traditional VOCs. uniba.itresearchgate.netrsc.org Furthermore, the development of catalytic systems, including those based on iron or copper, avoids the need for stoichiometric bases, thereby improving atom economy and reducing waste. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Sustainable Synthesis Methodologies for Sulfonamides

| Methodology | Description | Advantages over Conventional Methods | Supporting Principle(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. organic-chemistry.org | Reduces reaction times from hours to minutes, increases yields, and often results in cleaner products with fewer by-products. scirp.orgresearchgate.net | Design for Energy Efficiency |

| Synthesis in Green Solvents | Employs environmentally benign solvents such as water, ethanol (B145695), or Deep Eutectic Solvents (DESs). researchgate.netrsc.org | Eliminates the use of hazardous VOCs, reduces toxicity, and simplifies waste management. Water is the most desirable green solvent. researchgate.net | Safer Solvents and Auxiliaries |

| Catalytic Approaches | Uses catalytic amounts of metals (e.g., Fe, Cu, Pd) or metal-free systems to facilitate the reaction, replacing stoichiometric bases. organic-chemistry.orgnih.gov | Improves atom economy, minimizes salt by-products, and allows for milder reaction conditions. sci-hub.se | Catalysis, Prevention |

| Alternative Reagent Strategies | Starts from less hazardous precursors like thiols, sodium sulfinates, or nitroarenes instead of sulfonyl chlorides. rsc.orgorganic-chemistry.orgnih.gov | Enhances safety by avoiding highly reactive and toxic reagents; often involves one-pot procedures which reduce waste from intermediate purification steps. | Less Hazardous Syntheses, Inherently Safer Chemistry |

| Electrochemical Synthesis | Uses electricity to drive the oxidative coupling of amines and thiols, avoiding chemical oxidants. chemistryviews.org | Eliminates the need for catalysts or reagents, operates under mild conditions, and generates hydrogen as the only by-product. chemistryworld.com | Prevention, Atom Economy, Safer Chemistry |

By integrating these sustainable methodologies, the synthesis of this compound and related compounds can be transformed into a process that is not only more efficient and economical but also significantly safer and more environmentally responsible.

Chemical Reactivity and Derivatization Strategies for N 4 Acetylphenyl Methanesulfonamide

Intrinsic Reactivity Profiles of the N-(4-acetylphenyl)methanesulfonamide Core

The inherent reactivity of the this compound structure allows for a range of chemical transformations, including oxidation, reduction, and substitution, which modify its core functional groups.

The acetyl group is the primary site for oxidative transformation in this compound. A key reaction in this context is the Baeyer-Villiger oxidation, which converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. nih.govslideshare.net This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

For this compound, the Baeyer-Villiger oxidation is predicted to yield 4-(methylsulfonamido)phenyl acetate (B1210297). The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In this case, the phenyl group has a higher migratory aptitude than the methyl group, leading to the insertion of oxygen between the carbonyl carbon and the phenyl ring. organic-chemistry.org

Table 1: Predicted Baeyer-Villiger Oxidation of this compound

| Reactant | Typical Reagent | Predicted Product | Reaction Type |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂/Lewis Acid | 4-(Methylsulfonamido)phenyl acetate | Baeyer-Villiger Oxidation |

Product characterization for such a transformation would involve spectroscopic methods. The formation of the ester could be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum (around 1735-1750 cm⁻¹) and a shift in the ¹H and ¹³C NMR signals for the acetyl and aromatic moieties.

The carbonyl group of the acetyl moiety is readily susceptible to reduction, providing a key route to modify the molecule's electronic and steric properties. Standard chemical reducing agents can convert the ketone into a secondary alcohol. For instance, the reduction of N-[4-(2-bromoacetyl)phenyl]methanesulfonamide, a closely related derivative, is successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding alcohol. asianpubs.org This suggests a similar outcome for the parent compound. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another established method for the reduction of aryl ketones. rsc.org

Table 2: Reductive Modification of this compound

| Reaction | Reagent/Catalyst | Solvent | Product |

|---|---|---|---|

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | Methanol | N-(4-(1-hydroxyethyl)phenyl)methanesulfonamide |

| Ketone to Alcohol | Catalytic Hydrogenation (H₂/Pd-C) | Ethanol (B145695) or Ethyl Acetate | N-(4-(1-hydroxyethyl)phenyl)methanesulfonamide |

The resulting alcohol, N-(4-(1-hydroxyethyl)phenyl)methanesulfonamide, serves as a chiral intermediate for further synthetic applications. asianpubs.org Characterization of the reduction product would be confirmed by the disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new signal for the hydroxyl-bearing carbon, along with the presence of a broad hydroxyl peak in the IR spectrum.

Both the acetyl and methanesulfonamide (B31651) groups offer sites for substitution reactions.

Acetyl Moiety: The methyl group of the acetyl function is acidic and can undergo alpha-halogenation. For example, bromination of this compound with bromine in glacial acetic acid yields N-[4-(2-bromoacetyl)phenyl]methanesulfonamide. asianpubs.org This alpha-bromo ketone is a valuable intermediate, as the bromine atom can be readily displaced by various nucleophiles to introduce new functional groups.

Methanesulfonamide Moiety: The sulfonamide nitrogen possesses an acidic proton that can be substituted, most commonly via N-alkylation. While direct alkylation can be challenging, modern catalytic methods facilitate this transformation. A manganese(I) pincer complex, for example, catalyzes the N-alkylation of sulfonamides using alcohols through a "borrowing hydrogen" mechanism, which is environmentally benign as it produces water as the only byproduct. organic-chemistry.org Another approach involves the thermal alkylation of sulfonamides with trichloroacetimidates in refluxing toluene, which proceeds without the need for a catalyst. nih.gov These methods allow for the synthesis of a diverse range of N-substituted sulfonamides. organic-chemistry.org

Table 3: Substitution Reactions of this compound

| Moiety | Reaction Type | Reagents | Product Example |

|---|---|---|---|

| Acetyl | Alpha-Bromination | Br₂ / Acetic Acid | N-[4-(2-bromoacetyl)phenyl]methanesulfonamide |

| Methanesulfonamide | N-Alkylation | R-OH / Mn(I) catalyst | N-alkyl-N-(4-acetylphenyl)methanesulfonamide |

Directed Derivatization for Pharmacological and Material Applications

The functional groups of this compound serve as versatile handles for constructing more complex molecules, particularly heterocyclic systems with potential pharmacological relevance.

The acetyl group is an excellent precursor for the synthesis of a wide array of heterocyclic rings through condensation and cyclization reactions.

Pyrazoles: One of the most common transformations involves the reaction of the acetyl group with hydrazine (B178648) or its derivatives. mdpi.comorganic-chemistry.org Condensation of this compound with hydrazine hydrate (B1144303) would yield a hydrazone intermediate that can subsequently cyclize to form a pyrazole (B372694) ring, a scaffold present in many biologically active compounds. nih.govresearchgate.net

Pyridines: The compound can be used in multicomponent reactions to build pyridine (B92270) rings. For instance, a related compound, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, reacts with an aryl aldehyde, malononitrile, and ammonium (B1175870) acetate under heating to synthesize highly substituted pyridine derivatives. nih.gov

Other Heterocycles: More complex heterocyclic systems can be accessed through multi-step syntheses. A derivative, N-(4-acetylphenyl)-2-chloroacetamide, can be reacted with nucleophiles like 2-mercaptobenzothiazole. The resulting intermediate, containing the acetyl group, is then condensed with reagents such as thiosemicarbazide (B42300), which upon further reaction with ethyl bromoacetate, yields a thiazolin-4-one derivative. researchgate.netuea.ac.uk

The electrophilic carbonyl carbon of the acetyl group is a prime target for attack by various nucleophiles, particularly nitrogen nucleophiles, to form C=N double bonds. mdpi.com These reactions are often the first step in the formation of heterocyclic systems.

Condensation of the acetyl group with nitrogen nucleophiles like phenylhydrazine, 2-cyanoacetohydrazide, and thiosemicarbazide leads to the formation of the corresponding phenylhydrazone, hydrazone, and thiosemicarbazone derivatives, respectively. researchgate.net These products are often stable, isolable intermediates that can be cyclized in a subsequent step to generate more complex scaffolds. uea.ac.uk Similarly, reaction with hydroxylamine (B1172632) can produce the corresponding oxime. nih.gov

Table 4: Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Reaction Conditions | Intermediate Product Type |

|---|---|---|

| Phenylhydrazine | Ethanol, heat | Phenylhydrazone |

| Thiosemicarbazide | Ethanol, acetic acid catalyst, heat | Thiosemicarbazone |

| 2-Cyanoacetohydrazide | Ethanol, heat | Hydrazone |

| Hydroxylamine | Mild acid or base catalyst | Oxime |

These derivatization strategies highlight the utility of this compound as a starting material for creating diverse chemical libraries for screening in pharmacological and materials science applications.

Role as a Chemical Synthon in Advanced Organic Syntheses

This compound serves as a versatile chemical synthon, or building block, in the field of advanced organic synthesis. Its bifunctional nature, possessing both a reactive acetyl group and a sulfonamide moiety, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly heterocyclic compounds and chalcones with potential biological activities.

The acetyl group (-COCH₃) is a key reactive site, primarily enabling carbon-carbon bond formation through reactions such as the Claisen-Schmidt condensation. This reaction, typically involving the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base, is a cornerstone in the synthesis of chalcones. These chalcones, in turn, are crucial intermediates for constructing various heterocyclic systems like pyrazolines and pyridines. The methanesulfonamide (-NHSO₂CH₃) group, while generally more stable, can influence the electronic properties of the molecule and participate in directing the regioselectivity of certain reactions.

Synthesis of Chalcone (B49325) Derivatives

A significant application of this compound derivatives is in the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. These compounds are of interest due to their wide range of pharmacological properties. The general synthetic strategy involves the Claisen-Schmidt condensation of a sulfonamide-containing acetophenone with various substituted benzaldehydes.

In one study, a derivative, N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide, was used as the ketone component in a condensation reaction with different benzaldehyde (B42025) derivatives. nih.gov This reaction was carried out in the presence of potassium hydroxide (B78521) in ethanol at room temperature, yielding a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives. nih.gov The yields of these reactions ranged from 53% to 87%, demonstrating the utility of this synthon in generating a library of diverse chalcone structures. nih.gov

Table 1: Synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide Derivatives nih.gov

| Derivative | Ar-CHO Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4 | 4-OCH₃ | 24 | 87 |

| 5 | 4-N(CH₃)₂ | 48 | 53 |

| 6 | 4-Cl | 24 | 78 |

| 7 | 2-Cl | 24 | 65 |

| 8 | 2,4-diCl | 24 | 72 |

Synthesis of Pyridine Derivatives

This compound and its analogs are also employed in multi-component reactions to construct complex heterocyclic frameworks such as pyridines. These reactions are highly efficient as they allow for the formation of several bonds in a single synthetic operation.

For example, N-(4-acetylphenyl)-4-methylbenzenesulfonamide has been utilized in a one-pot synthesis of novel pyridine derivatives. nih.gov This reaction involves the combination of an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate under solvent-free conditions at 90°C, catalyzed by a quinoline-based dendrimer-like ionic liquid. nih.gov The reaction proceeds through a cascade of events initiated by a Knoevenagel condensation, followed by the involvement of the enamine formed from the acetophenone derivative, and subsequent cyclization and oxidation to afford the pyridine ring. nih.gov This methodology provides access to a diverse library of sulfonamide-containing pyridines with yields often exceeding 90%. nih.gov

Table 2: Catalytic Synthesis of Pyridine Derivatives with a Sulfonamide Moiety nih.gov

| Entry | Ar | Time (min) | Yield (%) |

|---|---|---|---|

| 1a | C₆H₅ | 20 | 96 |

| 1b | 4-Me-C₆H₄ | 25 | 94 |

| 1c | 4-MeO-C₆H₄ | 30 | 95 |

| 1d | 4-Cl-C₆H₄ | 20 | 97 |

| 1e | 4-Br-C₆H₄ | 20 | 96 |

| 1f | 4-F-C₆H₄ | 25 | 93 |

| 1g | 4-CN-C₆H₄ | 35 | 91 |

| 1h | 4-NO₂-C₆H₄ | 15 | 98 |

| 1i | 3-NO₂-C₆H₄ | 15 | 97 |

| 1j | 2-Cl-C₆H₄ | 40 | 90 |

| 1k | 2,4-diCl-C₆H₄ | 40 | 91 |

| 1l | Thiophen-2-yl | 30 | 92 |

Synthesis of Pyrazoline Derivatives

The chalcones derived from this compound are valuable intermediates for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds. The synthesis of pyrazolines is typically achieved through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

While direct synthesis from this compound derived chalcones is a logical extension, many studies focus on the broader class of sulfonamide-containing chalcones as precursors. For instance, various chalcones are reacted with hydrazine hydrate or substituted hydrazines in a suitable solvent, often with an acid or base catalyst, to yield the corresponding pyrazoline derivatives. nih.govresearchgate.netresearchgate.net This cyclization reaction is a key step in creating more complex molecular architectures that incorporate both the sulfonamide pharmacophore and a pyrazoline ring system.

In a representative synthesis, chalcones are refluxed with hydrazine hydrate in the presence of a catalytic amount of acetic acid in ethanol to afford the cyclized pyrazoline products. nih.gov This approach highlights the role of the this compound synthon in providing the necessary chalcone backbone for subsequent heterocyclic ring formation.

Biological Activity and Mechanistic Investigations of N 4 Acetylphenyl Methanesulfonamide and Its Derivatives

Anti-inflammatory Modulatory Activities

The anti-inflammatory potential of N-(4-acetylphenyl)methanesulfonamide and its derivatives is primarily linked to their interaction with cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key inflammatory mediators. nih.govnih.govbrieflands.com The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the COX-1 isoform. nih.govbrieflands.commedcentral.com

Research into derivatives of this compound has focused on their ability to selectively inhibit the COX-2 enzyme over COX-1. The core structure, featuring a methanesulfonamide (B31651) (-SO2NHCH3) or a related methylsulfonyl (-SO2CH3) group on a phenyl ring, is a critical pharmacophore for achieving COX-2 selectivity. nih.govnih.govresearchgate.net This structural feature is shared by a class of drugs known as coxibs, such as Celecoxib. nih.govnih.gov

Studies on various 4-methylsulfonylphenyl derivatives demonstrate a clear pattern of preferential COX-2 inhibition. For instance, certain novel synthesized derivatives have shown high selective indices. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While specific IC50 values for this compound itself are not detailed in comparative studies, the activity of structurally analogous compounds provides insight into its expected profile. For comparison, Celecoxib, a well-known selective COX-2 inhibitor, exhibits potent inhibition of COX-2 with significantly weaker action against COX-1. nih.govresearchgate.net The table below presents typical inhibition data for reference compounds, illustrating the concept of COX-2 selectivity.

Table 1: Comparative COX-1 and COX-2 Inhibition Profiles IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 15 | 0.42 | 33.8 |

| Diclofenac | - | - | 1.80 |

| Etoricoxib | >100 | 1.1 | >90 |

Data sourced from multiple studies for illustrative purposes. nih.govresearchgate.net

The mechanism for COX-2 selectivity in compounds containing the methanesulfonamide or methylsulfonylphenyl moiety is based on structural differences between the two enzyme isoforms. medcentral.com The active site of the COX-1 enzyme is a narrow, hydrophobic channel. In contrast, the COX-2 active site is larger and possesses a side pocket. nih.gov

The bulky methanesulfonamide or methylsulfonyl group on the phenyl ring of this compound and its derivatives is too large to fit into the narrow active site of the COX-1 enzyme. medcentral.com However, this same group can project into the additional side pocket of the COX-2 active site, allowing the molecule to bind effectively and inhibit the enzyme. nih.govbrieflands.com This steric hindrance in the COX-1 active site is the primary reason for the selective inhibition of COX-2, which underlies the desired anti-inflammatory action while minimizing COX-1-related side effects. nih.govbrieflands.commedcentral.com

Antimicrobial Efficacy Assessments

Sulfonamides represent one of the earliest classes of antimicrobial agents and are known to inhibit the growth and multiplication of microorganisms. ontosight.ainih.gov Their mechanism of action generally involves interfering with the synthesis of folic acid, which is essential for bacterial growth. nih.gov

As a class, sulfonamides exhibit broad-spectrum antibacterial activity, and derivatives are used to treat various urinary and gastrointestinal tract infections. ontosight.ainih.gov The antibacterial potential of this compound is inferred from its classification as a sulfonamide. Research on related sulfonamide derivatives has confirmed activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, studies on N-substituted derivatives of benzenesulfonamides have shown inhibitory effects against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govresearchgate.net While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, the general activity of the sulfonamide class suggests its potential as a scaffold for developing new antibacterial agents. ontosight.ainih.gov

The investigation into the therapeutic applications of sulfonamide derivatives extends to their potential antifungal and antiviral properties. Studies on various N-pyridin-2-yl substituted acetamides derived from 4-methylphenyl sulphonamide have shown promising antifungal activity against pathogens like Candida albicans and Aspergillus niger, in some cases exceeding the efficacy of the reference drug fluconazole. hilarispublisher.com

In the realm of antiviral research, certain sulfonamide derivatives have been explored for their activity against various viruses. For example, novel N-Sulphonamidomethyl piperazinyl fluoroquinolones have been synthesized and screened for activity against influenza A and B viruses. nih.gov Additionally, some N-(4-substituted phenyl) acetamide (B32628) derivatives bearing an oxadiazole moiety have shown favorable antiviral activities against tobacco mosaic virus (TMV). researchgate.net These findings indicate that the sulfonamide scaffold, integral to this compound, is a promising base for the development of new antifungal and antiviral agents. hilarispublisher.comnih.gov

Antineoplastic and Cytotoxic Research

The sulfonamide functional group is present in several chemotherapeutic drugs, and its derivatives are actively researched for their antitumor activity. ontosight.ainih.gov These compounds have been shown to inhibit tumor growth both in vitro and in vivo. nih.gov The anticancer potential of sulfonamides is linked to various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. researchgate.net

This compound has served as a key intermediate in the synthesis of more complex molecules with demonstrated cytotoxic activity. cu.edu.eg For instance, a derivative of this compound, compound 4f in a specific study, exhibited a broad spectrum of cytotoxic activity against a panel of cancer cell lines. cu.edu.eg This compound showed particularly high activity against several leukemia cell lines, including CCRF-CEM and SR, as well as colon cancer (SW620), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. cu.edu.eg Further investigation revealed that this compound could induce apoptosis (programmed cell death) in leukemia cells. cu.edu.eg The research into this compound derivatives highlights the importance of this chemical scaffold in the ongoing development of novel antineoplastic agents. ontosight.aicu.edu.egnih.gov

Table 2: Cytotoxic Activity of a Representative Derivative (Compound 4f) Growth Inhibition (GI%) indicates the percentage reduction in cancer cell growth.

| Cancer Cell Line | Type | Growth Inhibition (GI%) |

|---|---|---|

| CCRF-CEM | Leukemia | 91.32 |

| SR | Leukemia | 90.58 |

| HL-60 (TB) | Leukemia | 66.93 |

| K-562 | Leukemia | 50.89 |

| MOLT-4 | Leukemia | 59.32 |

| SW620 | Colon Cancer | 56.93 |

| LOX IMVI | Melanoma | 78.64 |

Data sourced from a study on derivatives synthesized from this compound. cu.edu.eg

In Vitro Oncological Cell Line Inhibition Studies (e.g., HepG2, MCF-7)

Derivatives of this compound have demonstrated notable cytotoxic activity against various human cancer cell lines. For instance, a series of novel sulfonamide-based 3-indolinones, which incorporate the this compound scaffold, were evaluated for their anticancer properties. One derivative, 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate (B1194179) (Compound 4f), showed promising cytotoxicity against leukemia cell lines. cu.edu.eg Specifically, it exhibited significant inhibitory effects on the CCRF-CEM and SR leukemia cell lines, with IC50 values of 6.84 µM and 2.97 µM, respectively. cu.edu.eg

While direct IC50 data for the parent compound, this compound, on HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines is not prominently available in the cited literature, related sulfonamide compounds have been tested against these lines. For example, the drug sulfadiazine (B1682646) has shown antiproliferative effects on both HepG2 and MCF7 cells, with IC50 values of 245.69 µM and 215.68 µM, respectively. nih.gov Silver nanoparticles have also been shown to control the growth of HepG2 and MCF-7 cells effectively. mdpi.com These findings for structurally related or functionally similar compounds underscore the potential of the sulfonamide functional group in anticancer research, suggesting that this compound derivatives are viable candidates for screening against a broader range of cancer cell lines, including HepG2 and MCF-7. nih.govmdpi.com

Table 1: In Vitro Cytotoxicity of a Derivative (Compound 4f)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| CCRF-CEM | Leukemia | 6.84 |

| SR | Leukemia | 2.97 |

Data sourced from studies on sulfonamide-based indolinone derivatives. cu.edu.eg

Molecular Pathways and Targets in Anticancer Action

Research into the anticancer mechanisms of this compound derivatives points towards the modulation of key molecular pathways involved in cancer cell proliferation and survival. The derivative Compound 4f, for example, was found to be a potent dual inhibitor of platelet-derived growth factor receptor alpha (PDGFRα) and Aurora A kinase, with inhibition potencies (IC50) of 24.15 nM and 11.83 nM, respectively. cu.edu.eg It also displayed moderate inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora B, and FMS-like tyrosine kinase 3 (FLT3). cu.edu.eg

The inhibition of these kinases is critical as they are often dysregulated in cancer, playing significant roles in cell division, angiogenesis, and tumor progression. The action of Compound 4f led to cell cycle arrest, a common outcome of anticancer agents. In CCRF-CEM leukemia cells, it caused arrest at the G2/M and pre-G1 phases, while in SR cells, the arrest was observed at the S and pre-G1 phases. cu.edu.eg Other studies on different compounds have shown that antiproliferative activity can be mediated by arresting cells in the S phase (for A549 and HepG2 cells) or the G2/M phase (for MCF-7 cells), ultimately leading to cell death through apoptosis and necrosis pathways. nih.gov

Table 2: Kinase Inhibition Profile of a Derivative (Compound 4f)

| Molecular Target | Inhibition (IC50 in nM) |

|---|---|

| Aurora A | 11.83 |

| PDGFRα | 24.15 |

Data reflects the potent dual-inhibitory action of the compound on key oncogenic kinases. cu.edu.eg

Conjugate Chemistry for Enhanced Tumor Targeting (e.g., Hyaluronic Acid Conjugation)

To improve the specificity and efficacy of anticancer agents while minimizing systemic toxicity, researchers have explored conjugate chemistry. Hyaluronic acid (HA), a natural polysaccharide, is a particularly promising carrier for tumor targeting. nih.govnih.gov This is because many cancer cells, including those of breast and colon cancer, overexpress the CD44 receptor, which is the primary receptor for HA. nih.govmdpi.com

By covalently linking anticancer drugs to HA, the resulting conjugate can selectively bind to CD44-positive cancer cells, leading to receptor-mediated endocytosis and increased intracellular drug concentration at the tumor site. nih.govresearchgate.netrsc.org This strategy has been proposed for sulfonamide-based drugs. For instance, a novel anticancer drug, CA102N, was developed by linking H-Nim (N-(4-Amino-2-phenoxyphenyl methanesulfonamide) to hyaluronic acid to target CD44-rich tumors. researchgate.net This approach aims to overcome limitations of the parent drug, such as poor solubility and short half-life. researchgate.net Similarly, HA has been conjugated with docetaxel (B913) and other agents, enhancing their uptake in CD44-positive cell lines like MCF-7. nih.gov This targeted delivery system holds significant potential for derivatives of this compound, offering a pathway to create nanomedicines with improved therapeutic indices. rsc.org

Broader Biological Modulations

Beyond direct anticancer effects, this compound and its analogs have been investigated for other biological activities, including antioxidant properties and interactions with various physiological enzymes and receptors.

Antioxidant and Radical Scavenging Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer. Compounds with antioxidant and radical scavenging capabilities are therefore of significant interest. Derivatives of N-(acetylphenyl)sulfonamide have been evaluated for these properties. For example, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its styryl derivatives were assessed for their antioxidant effects using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays. researchgate.net

The ability of a compound to donate a hydrogen atom to the stable DPPH radical is a common measure of its radical scavenging activity. researchgate.net While specific quantitative data for this compound is limited in the provided sources, the evaluation of its analogs confirms that the broader chemical class possesses antioxidant potential. researchgate.net The study of related compounds like N-acetylcysteine amide (NACA) also highlights the use of various in vitro assays, including reducing power and peroxidation inhibition, to characterize antioxidant profiles. nih.gov

Interaction with Specific Receptor Systems and Enzymatic Pathways

The sulfonamide scaffold is a versatile pharmacophore known to interact with a wide range of enzymes. nih.gov Investigations into N-(acetylphenyl)sulfonamide derivatives have revealed inhibitory activity against several key enzymes. One study showed that certain derivatives were evaluated for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in neurotransmission and are targets in Alzheimer's disease therapy. researchgate.net

Furthermore, the broader class of sulfonamides has been shown to inhibit other enzymes. For example, certain quinoxaline-sulfonamide derivatives displayed inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and targeted in diabetes treatment. researchgate.net Another study on the drug sulfadiazine demonstrated its ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov These findings suggest that this compound and its derivatives could potentially interact with and modulate various enzymatic pathways, warranting further investigation into their broader pharmacological profile.

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry for designing more potent and selective drugs. For this compound derivatives, SAR studies have provided insights into the chemical features that govern their anticancer and enzymatic inhibitory activities.

In the development of sulfonamide-based indolinones, it was observed that benzylidene derivatives exhibited a broader spectrum and higher percentage of growth inhibition across a greater number of cancer cell lines compared to their hydroxy derivative counterparts. cu.edu.eg This indicates that the nature of the substituent at a particular position can significantly influence the compound's cytotoxic profile.

Similarly, in studies of sulfonamides derived from carvacrol (B1668589) as acetylcholinesterase (AChE) inhibitors, molecular docking and in vitro assays revealed how different substitutions on the sulfonamide scaffold affect enzyme inhibition. nih.gov For instance, a derivative containing a morpholine (B109124) moiety was found to be 50 times more active than the parent compound, carvacrol, whereas a hydrazine-derived analog, while still more active than carvacrol, was the least active in the series. nih.gov These differences in activity are attributed to varying intermolecular interactions, such as hydrogen bonds and π–π stacking, within the enzyme's active site. nih.gov Such SAR studies are crucial for the rational design and optimization of this compound-based compounds for specific biological targets.

Correlating Substituent Effects with Biological Potency

The biological potency of derivatives of this compound can be significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies aim to identify these key molecular features to design more effective compounds. Research into a series of novel sulfonamide-based 3-indolinones, which incorporated the this compound scaffold, has provided valuable insights into these correlations.

In a study focused on developing multitargeted kinase inhibitors for cancer therapy, researchers synthesized a range of derivatives and evaluated their cytotoxic activity. By modifying the sulfonamide portion of the this compound parent structure, it was observed that these changes had a direct impact on the compound's efficacy against various cancer cell lines.

For instance, the substitution of the methanesulfonyl group with larger aromatic moieties, such as a benzenesulfonate, and the introduction of specific functional groups on other parts of the molecule, led to variations in inhibitory concentrations (IC50) against leukemia cell lines. One derivative, 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate, demonstrated notable cytotoxicity against CCRF-CEM and SR leukemia cell lines with IC50 values of 6.84 µM and 2.97 µM, respectively. mdpi.com This suggests that the electronic and steric properties of the substituents play a crucial role in the biological activity of these compounds.

The data from these studies allow for a direct comparison of how different substituents on the core structure affect biological potency. The table below illustrates the anticancer activity of a selection of these derivatives.

Table 1: Anticancer activity of N-(4-acetylphenyl)sulfonate derivatives against leukemia cell lines. The 'R' group refers to the substituent on the sulfonate moiety. mdpi.com

These findings underscore the importance of substituent effects in modulating the biological potency of this compound derivatives. The introduction of a phenyl or a substituted phenyl group in place of the methyl group on the sulfonamide appears to be beneficial for anticancer activity in this particular series. mdpi.com

Stereochemical Influence on Pharmacological Efficacy

A comprehensive review of the scientific literature did not yield specific studies investigating the stereochemical influence on the pharmacological efficacy of this compound and its derivatives. While the principles of stereochemistry are fundamental in pharmacology, with enantiomers of a chiral drug often exhibiting different biological activities, specific research applying these principles to this particular class of compounds is not publicly available. Therefore, no detailed research findings on the differential effects of stereoisomers of this compound derivatives can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its direct derivatives have not been extensively reported in the available scientific literature. While QSAR is a widely used computational modeling technique to predict the biological activity of chemical compounds based on their molecular structures, dedicated QSAR studies focusing solely on this specific scaffold are not readily found. General QSAR studies on broader classes of sulfonamides as anticancer agents have been conducted, identifying key molecular descriptors that influence activity. nih.gov These often include parameters related to mass, polarizability, electronegativity, and lipophilicity. nih.gov However, without a specific model for this compound derivatives, a detailed discussion of the modeling approaches and the specific descriptors that govern their activity cannot be provided.

Computational Chemistry and Spectroscopic Characterization in N 4 Acetylphenyl Methanesulfonamide Research

Quantum Mechanical (QM) Calculations for Molecular Understanding

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of N-(4-acetylphenyl)methanesulfonamide at the atomic level. These computational approaches allow for the prediction of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties of this compound. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, visualizes the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, providing insights into how this compound might interact with other molecules. For instance, in related sulfonamide structures, the oxygen atoms of the sulfonyl group typically exhibit a negative electrostatic potential, making them likely sites for electrophilic attack.

Ab Initio Methods (e.g., Hartree-Fock) for Energetic and Geometrical Analysis

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to solving the electronic structure of a molecule without the use of empirical parameters. These calculations are crucial for determining the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The resulting energetic information helps in assessing the molecule's stability and conformational preferences. While more computationally intensive than DFT, Hartree-Fock calculations offer a rigorous quantum mechanical description of the molecule's ground state.

Molecular Modeling and Simulation Techniques

Building upon the insights from quantum mechanics, molecular modeling and simulation techniques are employed to understand the dynamic behavior of this compound and its interactions with biological targets.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery and design. For this compound, molecular docking studies can be used to predict its binding affinity and mode of interaction with various biological targets. For example, in a study involving new sulfonamide-based indolinone derivatives, a compound synthesized from this compound was docked into the ATP binding pocket of kinases like PDGFRα and Aurora A to investigate its binding mode. cu.edu.eg Such studies help in understanding the potential biological activity of the compound by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. cu.edu.eg

Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its interactions with target molecules. These simulations can reveal how the molecule adapts its shape to fit into a binding site and the energetic stability of the resulting complex. This information is vital for understanding the thermodynamics and kinetics of binding, offering a more complete picture than the static view provided by molecular docking.

Advanced Spectroscopic Methods for Structural Elucidation

The theoretical findings from computational studies are experimentally validated and complemented by various spectroscopic techniques. These methods provide concrete data on the molecular structure of this compound.

Spectroscopic data for this compound is available, confirming its chemical structure. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the methyl protons of the acetyl group, and the methyl protons of the methanesulfonamide (B31651) group.

¹³C NMR: Reveals the types of carbon atoms present. The spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching of the sulfonamide, C=O stretching of the acetyl group, S=O stretching of the sulfonyl group, and various vibrations of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 213.26 g/mol . nih.gov

Below is a table summarizing the key computational and spectroscopic methods and their applications in the study of this compound.

| Technique | Application | Information Obtained |

| Density Functional Theory (DFT) | Electronic Structure and Reactivity | HOMO-LUMO energies, electron density, MEP maps |

| Hartree-Fock (HF) | Energetic and Geometrical Analysis | Optimized molecular geometry, bond lengths, bond angles, molecular stability |

| Molecular Docking | Ligand-Target Binding Prediction | Binding affinity, binding mode, key interactions with target proteins |

| Molecular Dynamics (MD) | Conformational Analysis and Interaction Stability | Conformational flexibility, stability of ligand-receptor complexes |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Chemical environment of hydrogen and carbon atoms |

| IR Spectroscopy | Functional Group Identification | Presence of N-H, C=O, S=O, and aromatic groups |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular weight, fragmentation patterns |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the acetylphenyl ring typically appear as two doublets in the downfield region, a result of their distinct electronic environments due to the electron-withdrawing acetyl group and the methanesulfonamide substituent. The methyl protons of the acetyl group and the methanesulfonyl group would each present as sharp singlets, with the former appearing further downfield due to the deshielding effect of the adjacent carbonyl group. The proton attached to the nitrogen of the sulfonamide group is also expected to produce a signal, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles and data from analogous compounds)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl Methyl Protons (CH₃CO) | ~2.5 | ~26 |

| Methanesulfonyl Methyl Protons (CH₃SO₂) | ~3.0 | ~40 |

| Aromatic Protons (ortho to NH) | ~7.2-7.4 (d) | ~118-122 |

| Aromatic Protons (ortho to COCH₃) | ~7.8-8.0 (d) | ~129-131 |

| Sulfonamide Proton (NH) | Variable (singlet) | - |

| Carbonyl Carbon (C=O) | - | ~197 |

| Aromatic Carbon (C-N) | - | ~142-144 |

| Aromatic Carbon (C-C=O) | - | ~132-134 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Interactionsuni.lu

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions.

The FTIR spectrum, typically recorded from a KBr wafer, would display characteristic absorption bands. nih.gov Key expected vibrations include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.

C=O Stretch: A strong absorption band around 1670-1680 cm⁻¹ is characteristic of the carbonyl group in the acetyl moiety.

S=O Stretches: The sulfonyl group (SO₂) will exhibit two distinct stretching vibrations: an asymmetric stretch typically around 1330-1360 cm⁻¹ and a symmetric stretch around 1150-1180 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While specific Raman data for this compound is scarce, the technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the S=O symmetric stretch and the aromatic ring vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: This table is based on typical frequency ranges for the respective functional groups)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C=O (Acetyl) | Stretching | 1670 - 1680 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1330 - 1360 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1150 - 1180 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysisuni.lu

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 213.26 g/mol . nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Predicted collision cross-section values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated. uni.lu Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. Expected fragments for this compound would include ions resulting from:

Loss of the methanesulfonyl group (•SO₂CH₃), leading to a fragment corresponding to the 4-acetyl aniline (B41778) cation.

Cleavage of the S-N bond, potentially forming ions corresponding to [CH₃SO₂]⁺ and the N-(4-acetylphenyl) radical cation.

Loss of the acetyl group (•COCH₃) from the molecular ion or subsequent fragments.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.05324 |

| [M+Na]⁺ | 236.03518 |

| [M-H]⁻ | 212.03868 |

| [M+NH₄]⁺ | 231.07978 |

| [M+K]⁺ | 252.00912 |

Crystallographic Analysis for Solid-State Structure

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by crystallographic analysis, most commonly through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Studiesrsc.orgresearchgate.net

Although a specific crystal structure for this compound has not been reported, extensive studies on the closely related compound, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, provide a strong basis for predicting its solid-state conformation. researchgate.net In this analogue, the molecule adopts an approximate V-shape, with a significant dihedral angle between the two benzene (B151609) rings (86.56°). researchgate.net It is highly probable that this compound would also adopt a non-planar conformation.

The crystallographic data for the methoxy-analogue reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net Key structural features that would be of interest in a crystal structure of this compound include the bond lengths and angles of the sulfonamide linkage (C-S-N-C) and the planarity of the acetylphenyl group.

Table 4: Crystallographic Data for the Analogous N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8220 (3) |

| b (Å) | 8.2709 (2) |

| c (Å) | 13.5936 (4) |

| β (°) | 108.384 (1) |

| Volume (ų) | 1428.52 (6) |

| Z | 4 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...π interactions)rsc.orgresearchgate.net

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. Based on the analysis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, several key interactions are anticipated to play a crucial role in the solid-state structure of this compound. researchgate.net

Hydrogen Bonding: The most significant intermolecular interaction is expected to be N–H⋯O hydrogen bonding. The sulfonamide N-H group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the acetyl group of neighboring molecules act as acceptors. In the crystal structure of the methoxy-analogue, these N–H⋯O hydrogen bonds link the molecules into chains. researchgate.net

The interplay of these intermolecular forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility. A detailed crystallographic study of this compound would be necessary to confirm these predicted structural features and interactions.

Translational Aspects and Future Research Directions for N 4 Acetylphenyl Methanesulfonamide

Early-Stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Considerations in Research

Before any compound can be considered for in-depth preclinical studies, a thorough understanding of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is paramount. For N-(4-acetylphenyl)methanesulfonamide, these early-stage evaluations, often performed using in silico and in vitro models, are crucial for identifying potential liabilities and guiding further chemical modifications.

In silico ADMET prediction tools can provide initial estimates of the pharmacokinetic and toxicological properties of this compound. These computational models analyze the molecule's structure to predict its behavior in the body. While specific predictive data for this compound is not publicly available, a hypothetical profile can be constructed based on its structural features and the known properties of similar sulfonamide-containing molecules.

Hypothetical In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but could limit free drug concentration. |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Non-substrate | Unlikely to be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters evaluated during in silico ADMET screening.

Following in silico predictions, in vitro assays using cell lines and microsomal fractions would be necessary to validate these computational findings and provide more concrete data on the compound's metabolic stability and potential for drug-drug interactions.

In Vivo Proof-of-Concept Studies in Preclinical Models

Should this compound demonstrate a favorable ADMET profile, the next critical step is to establish its efficacy and safety in living organisms through in vivo proof-of-concept studies. These studies are typically conducted in preclinical animal models that are relevant to the potential therapeutic indication.

The selection of an appropriate animal model is contingent on the specific disease being targeted. For instance, if this compound is being investigated for its potential anti-inflammatory properties, a carrageenan-induced paw edema model in rats could be employed. researchgate.net In this model, the compound would be administered to the animals, and its ability to reduce swelling would be compared to that of a placebo and a known anti-inflammatory drug. researchgate.net

Similarly, if the compound is being explored as an anticancer agent, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be utilized. cu.edu.eg In such studies, the effect of this compound on tumor growth would be monitored over time. cu.edu.eg These preclinical studies are essential for determining the compound's therapeutic window and for identifying any potential on-target or off-target toxicities.

Development of Advanced Delivery Systems

The inherent physicochemical properties of a drug candidate can sometimes limit its therapeutic efficacy. For instance, poor solubility can hinder absorption, while rapid metabolism can lead to a short duration of action. Advanced drug delivery systems can be engineered to overcome these limitations and enhance the therapeutic potential of compounds like this compound.

One promising approach is the use of nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles. mdpi.commdpi.com Encapsulating this compound within these nanoparticles could improve its solubility, protect it from premature degradation, and allow for targeted delivery to specific tissues or cells. mdpi.comnih.gov For example, in cancer therapy, nanoparticles can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect.

The development of such formulations requires careful consideration of factors such as particle size, surface charge, and drug release kinetics to ensure optimal performance. mdpi.com

Identification of Novel Therapeutic Niches and Indications

While the initial development of this compound may be focused on a specific disease, it is important to remain open to the possibility of identifying novel therapeutic niches and indications. The sulfonamide scaffold is known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ontosight.ainih.govresearchgate.net

Derivatives of this compound have been synthesized and investigated for their potential as anticancer agents, showing activity against leukemia cell lines. cu.edu.eg Further research could explore the activity of the parent compound and other derivatives against a broader panel of cancer cell lines.